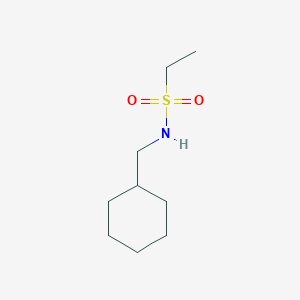

N-(cyclohexylmethyl)ethanesulfonamide

説明

Structure

3D Structure

特性

IUPAC Name |

N-(cyclohexylmethyl)ethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2S/c1-2-13(11,12)10-8-9-6-4-3-5-7-9/h9-10H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPBRFGFWNUWMNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCC1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Cyclohexylmethyl Ethanesulfonamide and Its Core Structure

General Principles of Sulfonamide Bond Formation

The formation of a sulfonamide linkage is a cornerstone of medicinal and organic chemistry. nih.gov The most prevalent and traditional method for creating this bond is the reaction of a sulfonyl chloride with a primary or secondary amine. nih.govchemguide.co.uk This reaction, a type of nucleophilic acyl substitution, proceeds through the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride.

The general mechanism involves the initial addition of the amine to the sulfonyl chloride, forming a tetrahedral intermediate. This is followed by the elimination of a chloride ion. A base is typically employed to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the sulfonamide product. rsc.org Common bases used for this purpose include pyridine, triethylamine, or an excess of the reacting amine itself. The reactivity of the amine is a crucial factor, with primary amines generally being more reactive than secondary amines due to less steric hindrance. rsc.org

Preparation of Cyclohexylmethylamine Precursors

The synthesis of the target sulfonamide necessitates the availability of its constituent amine, cyclohexylmethylamine. This primary amine can be prepared through several reliable synthetic routes, primarily involving the reduction of a suitable cyclohexyl precursor.

One common method is the reduction of cyclohexanecarbonitrile . This can be achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like diethyl ether or tetrahydrofuran (B95107) (THF). Alternatively, catalytic hydrogenation using hydrogen gas in the presence of a metal catalyst, such as Raney nickel or platinum oxide, can also effectively convert the nitrile to the desired amine. scirp.org

Another versatile approach is the reductive amination of cyclohexanecarboxaldehyde . wikipedia.orgmasterorganicchemistry.com This reaction involves the initial formation of an imine by reacting the aldehyde with ammonia, followed by in-situ reduction of the imine to the amine. organic-chemistry.org Common reducing agents for this one-pot process include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. wikipedia.orgmasterorganicchemistry.com The choice of reducing agent can be critical to avoid the reduction of the starting aldehyde before imine formation.

| Precursor | Reagents and Conditions | Product |

| Cyclohexanecarbonitrile | 1. LiAlH₄, Et₂O or THF; 2. H₂O | Cyclohexylmethylamine |

| Cyclohexanecarbonitrile | H₂, Raney Ni or PtO₂ | Cyclohexylmethylamine |

| Cyclohexanecarboxaldehyde | NH₃, H₂, Catalyst (e.g., Ni) | Cyclohexylmethylamine |

| Cyclohexanecarboxaldehyde | NH₃, NaBH₃CN | Cyclohexylmethylamine |

Synthesis of Ethanesulfonyl Chlorides

The other key precursor for the synthesis of N-(cyclohexylmethyl)ethanesulfonamide is ethanesulfonyl chloride. This reactive compound serves as the source of the ethanesulfonyl group. A common industrial method for the preparation of alkanesulfonyl chlorides involves the oxidative chlorination of the corresponding thiol or disulfide.

For instance, ethanesulfonyl chloride can be synthesized by reacting ethyl mercaptan (ethanethiol) with chlorine gas in the presence of water. This reaction proceeds through a series of oxidative steps to yield the desired sulfonyl chloride. Careful control of the reaction conditions, such as temperature and the rate of chlorine addition, is necessary to prevent the formation of chlorinated byproducts.

Direct N-Alkylation and Sulfonylation Routes

With the precursor amine and sulfonyl chloride in hand, the direct formation of the sulfonamide bond can be achieved.

Amine-Sulfonyl Chloride Condensation

The most direct and widely used method for the synthesis of this compound is the condensation reaction between cyclohexylmethylamine and ethanesulfonyl chloride. rsc.org The reaction is typically carried out in an aprotic solvent, such as dichloromethane, diethyl ether, or tetrahydrofuran.

As mentioned in the general principles, a base is required to scavenge the HCl produced. Triethylamine is a common choice due to its efficacy and the fact that its hydrochloride salt is often insoluble in the reaction solvent, facilitating its removal by filtration. The reaction generally proceeds at room temperature, although gentle heating may be employed to increase the reaction rate. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the product is typically isolated through an aqueous workup to remove the base hydrochloride and any unreacted starting materials, followed by purification, often by recrystallization or column chromatography.

One-Pot Synthetic Approaches

In an effort to improve efficiency and reduce waste, one-pot synthetic methodologies have been developed for the synthesis of N-alkyl sulfonamides. tandfonline.comtandfonline.comnih.govorganic-chemistry.orgorganic-chemistry.org These methods aim to combine multiple reaction steps into a single procedure without the isolation of intermediates.

For example, a one-pot synthesis could involve the in-situ generation of the sulfonyl chloride from a thiol, followed by the immediate reaction with the amine. One such reported method involves the oxidation of thiols with N-chlorosuccinimide (NCS) in the presence of a chloride source to form the sulfonyl chloride, which then reacts with an amine in the same vessel to yield the sulfonamide. organic-chemistry.org While not specifically described for this compound, this approach could be adapted for its synthesis.

Another one-pot strategy involves the N-alkylation of a parent sulfonamide. For instance, ethanesulfonamide (B75362) could be N-alkylated with a cyclohexylmethyl halide or another suitable electrophile. However, direct sulfonylation of the amine is generally more straightforward for this particular target molecule.

Chemical Reactivity and Mechanistic Studies of N Cyclohexylmethyl Ethanesulfonamide

Reactions of the Sulfonamide Moiety

The sulfonamide group (-SO₂NH-) is the central reactive site in N-(cyclohexylmethyl)ethanesulfonamide, participating in a variety of chemical transformations.

Nucleophilic Substitution Reactions at the Sulfur Atom

The sulfur atom in the ethanesulfonamide (B75362) group is electrophilic and susceptible to attack by nucleophiles. These reactions typically proceed through a substitution mechanism where a nucleophile replaces a group attached to the sulfur atom. The generally accepted mechanism for nucleophilic substitution at a tetracoordinate sulfur atom, such as in sulfonamides, can occur via a concerted Sɴ2-like pathway or a stepwise addition-elimination mechanism involving a transient pentacoordinate sulfurane intermediate.

Common nucleophiles in these reactions include hydroxides, alkoxides, and amines. The nature of the nucleophile, the solvent, and the reaction conditions can influence the reaction pathway and the final products. For instance, reaction with a strong nucleophile might lead to the cleavage of the S-N bond.

| Nucleophile | Product(s) | Reaction Conditions | Probable Mechanism |

| Hydroxide (OH⁻) | Ethanesulfonic acid and cyclohexylmethanamine | Basic hydrolysis | Addition-Elimination |

| Alkoxide (RO⁻) | Ethanesulfonate ester and cyclohexylmethanamine | Anhydrous, basic | Addition-Elimination |

| Amine (R'NH₂) | N-substituted ethanesulfonamide and cyclohexylmethanamine | High temperature | Addition-Elimination |

This table represents expected products based on general sulfonamide reactivity.

Acidity and Deprotonation Reactions of the Sulfonamide Nitrogen

The hydrogen atom attached to the nitrogen of the sulfonamide group exhibits acidic properties. This acidity is a result of the strong electron-withdrawing nature of the adjacent sulfonyl group (-SO₂-), which stabilizes the resulting conjugate base (anion) through resonance.

The pKa of the N-H bond in N-alkyl sulfonamides is typically in the range of 10-11, making them significantly more acidic than simple amines but less acidic than carboxylic acids. The presence of the cyclohexylmethyl group, an electron-donating alkyl group, may slightly decrease the acidity compared to sulfonamides with electron-withdrawing substituents.

Deprotonation of this compound can be readily achieved using a suitable base, such as an alkali metal hydroxide or an alkoxide, to form the corresponding sodium or potassium salt. This anionic species is a potent nucleophile and can participate in various subsequent reactions, such as alkylation or acylation at the nitrogen atom.

| Base | Solvent | Product |

| Sodium Hydride (NaH) | Tetrahydrofuran (B95107) (THF) | Sodium N-(cyclohexylmethyl)ethanesulfonamidate |

| Potassium tert-butoxide (t-BuOK) | tert-Butanol | Potassium N-(cyclohexylmethyl)ethanesulfonamidate |

| Sodium Hydroxide (NaOH) | Water/Ethanol | Sodium N-(cyclohexylmethyl)ethanesulfonamidate |

This table illustrates common deprotonation reactions for N-alkyl sulfonamides.

Reductive Transformations of the Sulfonamide

The sulfonamide group is generally stable to many reducing agents. However, under forcing conditions with powerful reducing agents like lithium aluminum hydride (LiAlH₄), the S-N bond can be cleaved. This reductive cleavage typically yields the corresponding amine and a reduced sulfur species. In the case of this compound, reduction with LiAlH₄ would be expected to produce N-(cyclohexylmethyl)amine and ethanethiol.

Catalytic hydrogenation, another common reduction method, is generally not effective for the reduction of the sulfonamide group itself under standard conditions. However, if other reducible functional groups were present in the molecule, they might be selectively reduced in the presence of the sulfonamide.

Reactivity of the Cyclohexylmethyl Substituent

The cyclohexylmethyl group, while generally less reactive than the sulfonamide moiety, can undergo specific transformations under appropriate conditions.

Reactions Involving the Cyclohexyl Ring System

The cyclohexyl ring is a saturated carbocycle and its reactivity is characteristic of alkanes. It can participate in free-radical reactions, such as halogenation, in the presence of UV light or a radical initiator. This would lead to a mixture of halogenated products at various positions on the ring.

Oxidation of the cyclohexyl ring can also be achieved using strong oxidizing agents. Depending on the oxidant and reaction conditions, this could lead to the formation of cyclohexanones or ring-opened dicarboxylic acids. The presence of the sulfonamide group might influence the regioselectivity of these reactions.

| Reagent | Conditions | Potential Product(s) | Reaction Type |

| Br₂, UV light | Non-polar solvent | Brominated cyclohexyl ring derivatives | Free-radical halogenation |

| Chromic Acid (H₂CrO₄) | Acetic acid, heat | Ketones or dicarboxylic acids | Oxidation |

| Potassium Permanganate (KMnO₄) | Basic, then acidic workup | Dicarboxylic acids (adipic acid derivatives) | Oxidation |

This table outlines potential reactions of the cyclohexyl ring based on general alkane chemistry.

Transformations at the Methylene (B1212753) Bridge

The methylene bridge (-CH₂-) connecting the cyclohexyl ring and the sulfonamide nitrogen is generally unreactive. However, its proximity to the electron-withdrawing sulfonamide group could potentially activate the adjacent C-H bonds towards certain reactions, although this effect is expected to be minimal. Under highly specific and often complex catalytic systems, functionalization at this position might be possible, but it is not a common transformation for this type of molecule.

Chemoselective and Regioselective Transformations

There is currently no available scientific literature that specifically describes the chemoselective or regioselective transformations of this compound. Such studies would involve reacting the molecule with various reagents to determine how different functional groups within the molecule react selectively, and at which specific positions. This foundational data is crucial for understanding how the compound might be modified for various applications.

Catalytic Reactions Involving this compound

The application of catalytic systems to functionalize molecules is a major field of chemical research. However, specific studies on the use of this compound in such reactions are absent from the current body of scientific literature.

Transition Metal-Catalyzed C-N and C-H Bond Functionalizations

Transition metal catalysis is a powerful tool for the formation of new carbon-nitrogen (C-N) and carbon-hydrogen (C-H) bonds. While extensive research exists on the use of sulfonamides as directing groups or reactants in these transformations, no studies have been published that specifically utilize this compound. Research in this area would be necessary to understand how the electronic and steric properties of the cyclohexylmethyl and ethyl groups influence the outcomes of such catalytic reactions.

Organocatalytic Applications

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a vital area of synthetic chemistry. A search of the scientific literature reveals no instances of this compound being employed as a substrate or catalyst in organocatalytic reactions.

Detailed Mechanistic Investigations of Key Reactions

Understanding the mechanism of a chemical reaction is fundamental to controlling and improving its outcome. This involves the identification of transient species and the determination of the slowest, or rate-limiting, step of the reaction.

Identification of Reaction Intermediates

Without specific reactions being reported for this compound, there have been no opportunities for the identification of any corresponding reaction intermediates. Such studies would typically involve techniques like spectroscopy and chromatography to detect and characterize short-lived chemical species that are formed during a reaction.

Determination of Rate-Limiting Steps

Similarly, the determination of rate-limiting steps for reactions involving this compound has not been reported. Kinetic studies, which measure the rate of a reaction under different conditions, are required to elucidate these crucial mechanistic details.

Theoretical Studies on Reaction Pathways

Theoretical and computational chemistry studies provide fundamental insights into the reaction mechanisms, transition states, and potential energy surfaces of chemical reactions. While specific theoretical investigations on the reaction pathways of this compound are not extensively documented in publicly available literature, a wealth of computational research on the broader class of sulfonamides allows for the extrapolation of probable reaction pathways. These studies, predominantly employing Density Functional Theory (DFT), illuminate the key electronic and structural factors governing the reactivity of the sulfonamide functional group.

The primary reactive sites in sulfonamides, and by extension in this compound, are the sulfonamide bridge (-SO2-NH-) and the substituents attached to the nitrogen and sulfur atoms. Theoretical studies on various sulfonamides have identified several key reaction pathways, including S-N bond cleavage, SO2 extrusion, and N-dealkylation. nih.govresearchgate.net

S-N Bond Cleavage and SO2 Extrusion:

Computational studies have shown that the cleavage of the sulfur-nitrogen bond is a common degradation pathway for sulfonamides. nih.govresearchgate.net This can be initiated by nucleophilic attack on the sulfur atom or by radical-mediated processes. DFT calculations on model sulfonamides have been used to determine the bond dissociation energies and the activation barriers for these processes. For instance, heterolytic S-N bond cleavage in protonated sulfamethoxazole was calculated to have an energy requirement of 50.25 kcal/mol. researchgate.net Another potential pathway is the extrusion of sulfur dioxide (SO2), which is more common for certain substituted sulfonamides. nih.govresearchgate.net The likelihood of these pathways for this compound would depend on the specific reaction conditions.

N-C Bond Cleavage (N-dealkylation):

The cleavage of the N-C bond, leading to N-dealkylation, is another significant reaction pathway for N-substituted sulfonamides like this compound. nih.govresearchgate.net Theoretical studies can model the energetic favorability of the removal of the cyclohexylmethyl group. This process can be influenced by the stability of the resulting carbocation or radical species. Electrochemical studies supported by DFT calculations have explored the cleavage of N(sp2)–C(sp3) bonds in sulfonamides, suggesting the involvement of N-sulfonyliminium ion intermediates. acs.org

Electrophilic Attack:

DFT studies have revealed that the nitrogen atoms are often the most susceptible sites for electrophilic attack. nih.govresearchgate.net For this compound, both the sulfonamide nitrogen and any potential nitrogen atoms on the substituents could be reactive centers. The relative reactivity of these sites can be predicted by calculating atomic charges and frontier molecular orbital densities.

Hydrolysis:

The hydrolysis of sulfonamides, breaking the S-N bond, can occur under both acidic and basic conditions, and theoretical models can elucidate the mechanisms. nih.govrsc.org Under acidic conditions, the reaction may proceed through protonation of the nitrogen atom, making the sulfur atom more susceptible to nucleophilic attack by water. nih.gov In basic media, the mechanism can involve the deprotonation of the sulfonamide nitrogen followed by subsequent reaction steps. rsc.org The stability of sulfonamides to hydrolysis can be significant, with long half-lives under typical environmental pH. researchgate.net

Representative Theoretical Data for Sulfonamide Reactions:

Due to the absence of specific computational data for this compound, the following table presents representative activation energies (Ea) and reaction enthalpies (ΔH) for key reaction steps in analogous sulfonamide compounds, as determined by theoretical studies. This data illustrates the energy barriers and thermodynamic favorability of different reaction pathways.

| Reaction Pathway | Model Compound | Computational Method | Activation Energy (Ea) (kcal/mol) | Reaction Enthalpy (ΔH) (kcal/mol) |

| Heterolytic S–N bond cleavage | Protonated Sulfamethoxazole | DFT (B3LYP/6-31+G(d,p)) | 50.25 | Not Reported |

| Heterolytic C–S bond cleavage | Protonated Sulfamethoxazole | DFT (B3LYP/6-31+G(d,p)) | 31.93 | Not Reported |

| SO2 extrusion from fragment ion | Protonated Sulfamethoxazole | DFT (B3LYP/6-31+G(d,p)) | 29.98 | Not Reported |

This table is illustrative and presents data from theoretical studies on sulfamethoxazole to provide a general understanding of the energetics of sulfonamide reactions. researchgate.net The actual values for this compound may vary.

Derivatives and Structural Analogs of N Cyclohexylmethyl Ethanesulfonamide

Synthetic Strategies for Analog Generation

The generation of analogs of N-(cyclohexylmethyl)ethanesulfonamide can be systematically approached by modifying its three primary structural components: the ethanesulfonyl group, the cyclohexyl ring, and the sulfonamide nitrogen.

Modifications of the Ethanesulfonyl Group

The ethanesulfonyl moiety serves as a key component for structural diversification. A primary strategy for its modification begins with the variation of the starting sulfonyl chloride. Instead of ethanesulfonyl chloride, a wide range of alkanesulfonyl chlorides (R-SO₂Cl) can be employed in the initial synthesis. This allows for the introduction of different alkyl chains, branched or linear, as well as cyclic or functionalized alkyl groups. For instance, propanesulfonyl chloride or butanesulfonyl chloride could be used to generate the corresponding N-(cyclohexylmethyl)propanesulfonamide and N-(cyclohexylmethyl)butanesulfonamide, respectively.

Another approach involves the chemical transformation of the ethyl group after the formation of the core sulfonamide structure. While direct functionalization of the ethyl group is challenging, strategies involving the use of substituted ethanesulfonyl chlorides, such as 2-chloroethanesulfonyl chloride, can introduce a reactive handle for subsequent nucleophilic substitution reactions. This would allow for the attachment of various functional groups to the ethyl chain.

Derivatization of the Cyclohexyl Ring

The cyclohexyl ring offers multiple positions for the introduction of functional groups, which can significantly influence the molecule's properties. One common strategy is to start with a substituted cyclohexanemethylamine. For example, using 4-methylcyclohexanemethylamine or 4-hydroxycyclohexanemethylamine in the initial reaction with ethanesulfonyl chloride would yield N-((4-methylcyclohexyl)methyl)ethanesulfonamide or N-((4-hydroxycyclohexyl)methyl)ethanesulfonamide. This approach allows for the systematic exploration of the effect of substituents at various positions on the cyclohexyl ring.

Alternatively, direct functionalization of the cyclohexyl ring in this compound can be explored, although this is often less regioselective. Radical halogenation followed by nucleophilic substitution could introduce a variety of functional groups. However, controlling the position of functionalization on the saturated carbocycle can be challenging and may lead to a mixture of products.

Substitutions at the Sulfonamide Nitrogen (e.g., N-aryl, N-alkyl modifications)

The sulfonamide nitrogen provides a readily accessible point for derivatization. N-alkylation can be achieved by treating this compound with an alkyl halide in the presence of a base. For example, reaction with methyl iodide would yield N-methyl-N-(cyclohexylmethyl)ethanesulfonamide. A variety of alkylating agents can be used to introduce different alkyl groups, thereby modulating the steric and electronic properties around the nitrogen atom. One study demonstrated the successful N-alkylation of a similar compound, N-cyclohexylbenzenesulfonamide, with propyl iodide using sodium hydride as the base in N,N-dimethylformamide. nih.gov

N-arylation of the sulfonamide nitrogen can be accomplished through cross-coupling reactions. Palladium- or copper-catalyzed C-N coupling reactions with aryl halides or aryl boronic acids are common methods for forming N-aryl sulfonamides. These strategies would introduce aromatic or heteroaromatic rings, significantly expanding the chemical space of the derivatives.

Exploration of Novel Sulfonamide Structures Incorporating Cyclohexylmethyl Moieties

The synthesis of novel sulfonamide structures incorporating the cyclohexylmethyl moiety extends beyond simple modifications of the parent compound. This involves the design and synthesis of more complex molecules where the this compound scaffold is integrated into larger systems. For instance, the cyclohexylmethylamine portion can be derived from more complex cyclic or bicyclic amines, leading to novel sulfonamides with constrained conformations.

Furthermore, the ethanesulfonyl group can be replaced with more elaborate sulfonyl chlorides, such as those derived from heterocyclic or aromatic systems. This approach leads to the generation of hybrid molecules that combine the structural features of the cyclohexylmethylamine with other pharmacologically relevant scaffolds.

Characterization of Novel Derivatives and Analogs

The unambiguous identification and characterization of newly synthesized derivatives and analogs are crucial. A combination of spectroscopic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is fundamental for elucidating the molecular structure. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton.

Mass Spectrometry (MS) is used to determine the molecular weight of the new compounds and to gain insights into their fragmentation patterns, which can further confirm the proposed structure.

Infrared (IR) spectroscopy is useful for identifying the presence of key functional groups, such as the S=O stretches of the sulfonamide group (typically found in the regions of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹) and the N-H stretch (if present).

For crystalline solids, X-ray crystallography can provide the definitive three-dimensional structure of the molecule, confirming stereochemistry and conformational details. The characterization of N-cyclohexyl-N-propylbenzenesulfonamide by X-ray crystallography, for instance, confirmed the chair conformation of the cyclohexyl ring. nih.gov

Below is a hypothetical interactive data table illustrating the kind of characterization data that would be collected for novel derivatives.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| N-methyl-N-(cyclohexylmethyl)ethanesulfonamide | C₁₀H₂₁NO₂S | 219.34 | 0.90-1.80 (m, 11H, cyclohexyl), 1.35 (t, 3H, CH₃-CH₂), 2.80 (s, 3H, N-CH₃), 2.95 (d, 2H, N-CH₂), 3.05 (q, 2H, SO₂-CH₂) | 12.5 (CH₃-CH₂), 25.8, 26.5, 30.8 (cyclohexyl CH₂), 35.2 (N-CH₃), 38.1 (cyclohexyl CH), 48.2 (SO₂-CH₂), 55.1 (N-CH₂) |

| N-((4-methylcyclohexyl)methyl)ethanesulfonamide | C₁₀H₂₁NO₂S | 219.34 | 0.90 (d, 3H, CH₃-cyclohexyl), 1.00-1.90 (m, 10H, cyclohexyl), 1.35 (t, 3H, CH₃-CH₂), 2.85 (t, 2H, N-CH₂), 3.05 (q, 2H, SO₂-CH₂), 4.80 (t, 1H, NH) | 12.5 (CH₃-CH₂), 22.5 (CH₃-cyclohexyl), 29.8, 32.1, 34.5 (cyclohexyl CH₂), 35.8 (cyclohexyl CH), 36.2 (cyclohexyl CH-CH₃), 47.5 (SO₂-CH₂), 48.9 (N-CH₂) |

| N-(cyclohexylmethyl)benzenesulfonamide | C₁₃H₁₉NO₂S | 253.36 | 0.85-1.75 (m, 11H, cyclohexyl), 2.80 (t, 2H, N-CH₂), 5.10 (t, 1H, NH), 7.50-7.65 (m, 3H, Ar-H), 7.85-7.95 (m, 2H, Ar-H) | 25.7, 26.4, 30.7 (cyclohexyl CH₂), 38.5 (cyclohexyl CH), 48.5 (N-CH₂), 127.0, 129.1, 132.5, 140.2 (Ar-C) |

Spectroscopic and Structural Characterization of N Cyclohexylmethyl Ethanesulfonamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of N-(cyclohexylmethyl)ethanesulfonamide is expected to show distinct signals corresponding to the protons of the ethyl, cyclohexyl, and methylene (B1212753) bridge moieties.

Ethyl Group: The ethyl group attached to the sulfonyl group will exhibit a triplet for the methyl protons (CH₃) and a quartet for the methylene protons (-CH₂-SO₂-). The triplet, integrating to 3H, would appear further upfield, while the quartet, integrating to 2H, would be shifted downfield due to the deshielding effect of the adjacent sulfonyl group.

Cyclohexyl and Methylene Bridge Protons: The protons on the cyclohexyl ring and the methylene bridge (-CH₂-N) will produce a complex series of overlapping multiplets in the upfield region of the spectrum. The two protons of the methylene bridge are expected to appear as a doublet, integrating to 2H, due to coupling with the N-H proton. The methine proton on the cyclohexyl ring to which the methylene group is attached would also be distinguishable.

Sulfonamide Proton: The N-H proton of the sulfonamide group is expected to appear as a broad singlet or a triplet, depending on the solvent and concentration, due to coupling with the adjacent methylene protons.

Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃ (ethyl) | 1.2 - 1.4 | Triplet | 3H |

| -CH₂- (ethyl) | 2.9 - 3.1 | Quartet | 2H |

| Cyclohexyl Protons | 0.9 - 1.8 | Multiplet | 11H |

| -CH₂- (bridge) | 2.8 - 3.0 | Doublet | 2H |

| N-H | Variable (typically 4.5 - 5.5) | Triplet or Broad Singlet | 1H |

The ¹³C NMR spectrum will provide information on the number of distinct carbon environments in the molecule.

Ethyl Group Carbons: Two signals are expected for the ethyl group: one for the methyl carbon (CH₃) at a higher field and one for the methylene carbon (-CH₂-SO₂-) at a lower field due to the electron-withdrawing sulfonyl group.

Cyclohexyl and Methylene Bridge Carbons: The cyclohexyl ring will show multiple signals due to the different chemical environments of its carbon atoms. The methylene carbon of the bridge (-CH₂-N) will also have a characteristic chemical shift.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| CH₃ (ethyl) | 8 - 12 |

| -CH₂- (ethyl) | 45 - 50 |

| Cyclohexyl Carbons | 25 - 40 |

| -CH₂- (bridge) | 48 - 52 |

To unambiguously assign all proton and carbon signals, especially in the complex cyclohexyl region, 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the cyclohexyl and ethyl fragments.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity between the different structural fragments, such as the link between the methylene bridge and both the nitrogen and the cyclohexyl ring.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule.

The IR spectrum of this compound would be dominated by strong absorptions characteristic of the sulfonamide group.

S=O Stretching: The sulfonyl group (SO₂) will exhibit two strong and distinct stretching vibrations: an asymmetric stretch typically in the range of 1320-1360 cm⁻¹ and a symmetric stretch in the range of 1140-1180 cm⁻¹.

N-H Stretching: A moderate absorption band corresponding to the N-H stretch is expected in the region of 3200-3300 cm⁻¹.

C-N Stretching: The C-N stretching vibration is expected to appear in the region of 1100-1350 cm⁻¹.

C-H Stretching: Aliphatic C-H stretching vibrations from the ethyl and cyclohexyl groups will be observed in the 2850-3000 cm⁻¹ region.

Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| S=O | Asymmetric Stretch | 1320 - 1360 | Strong |

| S=O | Symmetric Stretch | 1140 - 1180 | Strong |

| N-H | Stretch | 3200 - 3300 | Moderate |

| C-N | Stretch | 1100 - 1350 | Moderate |

| C-H (aliphatic) | Stretch | 2850 - 3000 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. The molecular weight of this compound is 205.32 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 205. Key fragmentation pathways would likely involve:

Cleavage of the C-S bond, leading to fragments corresponding to the ethylsulfonyl group and the cyclohexylmethylamine cation.

Cleavage of the S-N bond.

Loss of the ethyl group.

Fragmentation of the cyclohexyl ring, often through the loss of neutral alkenes.

A prominent peak would be expected for the cyclohexylmethyl cation ([C₆H₁₁CH₂]⁺) at m/z 97. Another significant fragment could arise from the cleavage between the methylene group and the cyclohexyl ring, resulting in a [C₆H₁₁]⁺ ion at m/z 83.

X-ray Crystallography for Solid-State Structure Elucidation

As of the latest available data, there are no published X-ray crystallography studies for this compound. Consequently, detailed information regarding its crystal system, space group, unit cell dimensions, and specific intramolecular bond lengths and angles in the solid state is not available. This includes the absence of a Crystallographic Information File (CIF) in major databases such as the Cambridge Structural Database (CSD) and the Protein Data Bank (PDB).

For a molecule to be analyzed by X-ray crystallography, it must first be synthesized and then crystallized into a single crystal of sufficient quality. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to determine the three-dimensional arrangement of atoms. This powerful technique provides definitive proof of a molecule's connectivity and conformation in the solid state.

Without such a study for this compound, any discussion of its solid-state structure would be purely theoretical and fall outside the scope of this empirically focused article.

Chiroptical Spectroscopy (if chiral derivatives are synthesized)

The parent compound, this compound, is achiral and therefore does not exhibit chiroptical properties such as optical rotation or circular dichroism. For chiroptical spectroscopy to be applicable, chiral derivatives of this compound would need to be synthesized. This could be achieved, for example, by introducing a stereocenter on the cyclohexane (B81311) ring or as a substituent on the ethylsulfonamide group.

A comprehensive search of the scientific literature did not yield any studies detailing the synthesis and subsequent chiroptical analysis of chiral derivatives of this compound. Techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) spectroscopy are instrumental in determining the absolute configuration and conformational preferences of chiral molecules in solution. However, in the absence of synthesized chiral derivatives and corresponding spectroscopic data, a discussion of the chiroptical properties of this compound derivatives remains purely hypothetical.

Should such studies be undertaken in the future, the data would be invaluable for understanding the stereochemical aspects of these molecules. For instance, the sign and magnitude of the Cotton effect in a CD spectrum could provide insights into the spatial arrangement of chromophores relative to the stereogenic centers.

Advanced Research Methodologies and Techniques

High-Throughput Synthesis and Screening for Chemical Reactivity

High-throughput experimentation (HTE) has become an indispensable tool in chemical synthesis for rapidly identifying optimal reaction conditions and exploring chemical reactivity. scienceintheclassroom.orgnih.gov For the synthesis of N-(cyclohexylmethyl)ethanesulfonamide, which is typically formed by the reaction of ethanesulfonyl chloride with cyclohexanemethanamine, HTE allows for the parallel screening of numerous reaction parameters. This includes a wide array of catalysts, bases, solvents, and temperature profiles on a microscale, minimizing the consumption of valuable starting materials. scienceintheclassroom.org

The process involves dispensing small, precise quantities of reactants and reagents into multi-well plates (e.g., 96 or 384 wells) using robotic liquid handlers. Each well functions as a separate microreactor, allowing for the systematic evaluation of different conditions. For instance, in palladium-catalyzed cross-coupling reactions to form related aryl sulfonamides, HTE has been used to screen extensive libraries of ligands and bases to discover catalyst systems that are effective for otherwise challenging transformations. temple.edu This approach could be adapted to optimize the synthesis of this compound, particularly if alternative synthetic routes are being explored.

Once the reactions are complete, high-throughput analysis techniques, such as mass spectrometry, are employed to quickly assess the outcome of each experiment, identifying the conditions that lead to the highest yield and purity. scienceintheclassroom.org This data-rich approach accelerates the discovery of robust and efficient synthetic protocols.

Below is a representative data table illustrating a high-throughput screening approach to optimize the base and solvent for the synthesis of this compound.

| Entry | Base | Solvent | Temperature (°C) | Relative Yield (%) |

|---|---|---|---|---|

| 1 | Triethylamine | Dichloromethane (DCM) | 25 | 75 |

| 2 | Pyridine | Dichloromethane (DCM) | 25 | 82 |

| 3 | Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) | 25 | 78 |

| 4 | Triethylamine | Acetonitrile (ACN) | 25 | 88 |

| 5 | Pyridine | Acetonitrile (ACN) | 25 | 91 |

| 6 | Diisopropylethylamine (DIPEA) | Acetonitrile (ACN) | 25 | 85 |

| 7 | Triethylamine | Tetrahydrofuran (B95107) (THF) | 25 | 65 |

| 8 | Pyridine | Tetrahydrofuran (THF) | 25 | 70 |

Flow Chemistry in the Production and Transformation of this compound

Flow chemistry, utilizing microreactors or tubular reactors, offers significant advantages over traditional batch processing for the synthesis of sulfonamides. acs.orgresearchgate.net This technology involves continuously pumping reactants through a heated and pressurized tube or channel, where mixing and reaction occur. The product stream exits the reactor continuously and is collected.

Key benefits of flow chemistry for the production of this compound include:

Enhanced Safety: The reaction of sulfonyl chlorides with amines is often highly exothermic. In a flow reactor, the small reaction volume and high surface-area-to-volume ratio allow for superior heat dissipation, mitigating the risk of thermal runaway. rsc.orgyoutube.com

Improved Control and Reproducibility: Precise control over parameters such as temperature, pressure, residence time, and stoichiometry leads to more consistent product quality and higher yields. nih.gov

Scalability: Scaling up production in a flow system is achieved by either running the reactor for a longer duration or by "numbering-up" – running multiple reactors in parallel. This avoids the complex and often unpredictable challenges of scaling up batch reactors. youtube.com

Access to Novel Reaction Conditions: Flow reactors can operate at temperatures and pressures that are difficult or unsafe to achieve in batch, potentially enabling new and more efficient reaction pathways.

The synthesis of sulfonamide libraries has been successfully demonstrated using automated flow-through processes, highlighting the technology's robustness for producing a diverse range of compounds efficiently. acs.orgvapourtec.com For this compound, a two-stream system would be employed where a solution of ethanesulfonyl chloride and a solution of cyclohexanemethanamine with a base are mixed at a T-junction before entering the heated reactor coil. The residence time in the coil is precisely controlled to ensure complete reaction before the product stream is collected.

The following table compares typical parameters for batch versus flow synthesis for a generic sulfonamide, illustrating the potential efficiencies gained.

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Reaction Time | 2-12 hours | 5-20 minutes (residence time) |

| Typical Yield | 70-90% | 85-99% |

| Temperature Control | Moderate (potential for hot spots) | Excellent (superior heat transfer) |

| Safety Profile | Risk of thermal runaway on scale-up | Inherently safer due to small volume |

| Scalability | Complex, requires re-optimization | Straightforward (time or numbering-up) |

In-Situ Reaction Monitoring Techniques (e.g., IR, NMR)

Process Analytical Technology (PAT) is a framework encouraged by regulatory agencies to design, analyze, and control manufacturing processes through timely measurements of critical quality and performance attributes. stepscience.comfda.gov In-situ (in the reaction) monitoring techniques are the cornerstone of PAT, providing real-time data on reaction progress without the need for sampling and offline analysis. mt.comresearchgate.net

For the synthesis of this compound, spectroscopic methods like Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly valuable.

FTIR Spectroscopy: An attenuated total reflectance (ATR) FTIR probe can be inserted directly into the reaction vessel (either batch or flow). This allows for the continuous monitoring of the concentration of reactants and products by tracking their characteristic infrared absorption bands. For example, one could monitor the disappearance of the N-H stretching vibrations of the cyclohexanemethanamine starting material and the appearance of the characteristic S=O stretching bands of the this compound product. nih.gov This real-time data provides precise information on reaction initiation, progression, and endpoint, enabling better control and optimization.

NMR Spectroscopy: While less common for real-time industrial process control, in-situ NMR is a powerful tool in a laboratory setting for detailed mechanistic and kinetic studies. researchgate.net By placing the reaction mixture within an NMR spectrometer, it is possible to track the appearance of specific proton or carbon signals of the product and the disappearance of reactant signals over time. This provides a highly detailed, quantitative picture of the reaction kinetics, helping to elucidate the reaction mechanism and identify any potential intermediates or byproducts.

This table outlines the key spectroscopic handles that could be used to monitor the synthesis of this compound.

| Technique | Species Monitored | Characteristic Signal / Band (Approximate) | Information Gained |

|---|---|---|---|

| FTIR | Cyclohexanemethanamine (Reactant) | N-H stretch (~3300-3400 cm⁻¹) | Reactant consumption rate |

| FTIR | This compound (Product) | Asymmetric/Symmetric S=O stretch (~1325 & 1140 cm⁻¹) | Product formation rate, reaction endpoint |

| ¹H NMR | Cyclohexanemethanamine (Reactant) | -CH₂-NH₂ protons | Reactant consumption rate |

| ¹H NMR | This compound (Product) | -CH₂-NH- protons | Product formation rate, kinetic profile |

By integrating these advanced methodologies, the research, development, and production of this compound can be performed with greater speed, safety, and precision, ensuring a robust and well-understood chemical process.

Future Directions and Emerging Research Avenues in N Cyclohexylmethyl Ethanesulfonamide Chemistry

Development of Novel and Efficient Synthetic Routes

The synthesis of N-substituted sulfonamides, including N-(cyclohexylmethyl)ethanesulfonamide, has traditionally relied on methods such as the reaction of amines with sulfonyl chlorides, N-alkylation of primary sulfonamides with alkyl halides, and reductive amination using aldehydes. acs.org However, these methods often involve harsh reagents, limited substrate scope, and the generation of stoichiometric byproducts. acs.org Emerging research avenues are focused on developing more efficient, sustainable, and versatile synthetic strategies.

Future research will likely prioritize the development of catalytic methods that utilize more readily available and environmentally benign starting materials. For instance, the "borrowing hydrogen" approach, which employs alcohols as alkylating agents with the liberation of water as the only byproduct, represents a significant step forward. acs.org The use of earth-abundant, non-precious metal catalysts, such as manganese, in these transformations is a particularly promising area for exploration. acs.org The development of catalytic systems that can tolerate a wide range of functional groups will be crucial for the synthesis of complex this compound derivatives.

Furthermore, novel cascade reactions that allow for the construction of complex molecular architectures in a single operation are gaining traction. york.ac.uk Research into ring-expansion and other multicomponent reactions could provide rapid access to novel cyclic and macrocyclic structures containing the this compound motif. york.ac.uk These advanced synthetic methods are expected to significantly streamline the synthesis of libraries of related compounds for various applications.

Table 1: Comparison of Synthetic Routes for N-Alkylsulfonamides

| Method | Alkylating Agent | Catalyst | Byproducts | Key Advantages | Potential for this compound Synthesis |

| Classical Alkylation | Alkyl Halides | Base | Halide Salts | Well-established | High, but with potential for waste generation. |

| Reductive Amination | Aldehydes | Reducing Agent | Water | Good for specific substrates | High, requires corresponding aldehyde. |

| Borrowing Hydrogen | Alcohols | Transition Metals (e.g., Mn) | Water | Atom-economical, sustainable | High, utilizes readily available alcohols. |

| Cascade Reactions | Various | Various | Minimal | High efficiency, complexity generation | High, for accessing novel, complex analogs. |

Exploration of Undiscovered Chemical Transformations and Reactivity Modes

The sulfonamide functional group, while often considered stable, possesses a rich and underexplored reactivity profile. Future research is expected to uncover novel chemical transformations of this compound, moving beyond its traditional role as a stable structural component.

One emerging area is the investigation of N-acyl-N-alkylsulfonamide (NASA) chemistry. acs.orgnih.gov This chemistry leverages the sulfonamide group for proximity-induced reactions, enabling the acylation of specific amino acid residues in proteins. acs.org Exploring the potential of this compound derivatives in similar ligand-directed covalent modification could open up new avenues in chemical biology and drug discovery.

Electrochemical methods, such as the Shono oxidation, offer a powerful tool for the functionalization of sulfonamides. nih.gov Anodic oxidation can lead to the formation of reactive intermediates like N-sulfonyliminium cations, which can be trapped by various nucleophiles to introduce new functional groups. nih.gov The application of these electrochemical techniques to this compound could enable the synthesis of previously inaccessible derivatives.

Furthermore, the development of new catalytic methods for the selective activation and functionalization of the C-H bonds in the cyclohexyl or ethyl groups of this compound would represent a significant advance in synthetic efficiency.

Integration with Advanced Materials Chemistry (e.g., as building blocks for polymers, supramolecular assemblies)

The unique physicochemical properties of the sulfonamide group make it an attractive building block for advanced materials. The incorporation of this compound into polymers and supramolecular assemblies is a promising area of future research.

Sulfonamide-containing polymers are known for their pH-responsive properties, as the sulfonamide proton can be deprotonated at different pH values depending on its chemical environment. usm.edu This property can be exploited to create "smart" materials that respond to changes in their surroundings. The synthesis of polymers incorporating the this compound unit could lead to new materials for applications in drug delivery, sensors, and coatings. mit.edu Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for creating well-defined polymer architectures containing sulfonamide groups. usm.edursc.org

In the realm of supramolecular chemistry, the sulfonamide group can act as both a hydrogen bond donor and acceptor, enabling the formation of well-defined assemblies. nih.gov The study of how this compound forms cocrystals and other supramolecular structures could lead to new materials with tailored properties, such as improved solubility or thermal stability. nih.govnih.gov The ability to control the self-assembly of these molecules is crucial for their application in crystal engineering and materials science.

Table 2: Potential Applications of this compound in Materials Science

| Material Type | Key Property | Potential Application |

| pH-Responsive Polymers | Solubility changes with pH | Drug delivery systems, sensors |

| Polymer Electrolytes | Ionic conductivity | Batteries, energy storage devices |

| Supramolecular Gels | Self-assembly into networks | Tissue engineering, soft materials |

| Functionalized Surfaces | Altered surface properties | Biocompatible coatings, separation membranes |

Advanced Theoretical Modeling for Predictive Chemistry

Computational chemistry and theoretical modeling are becoming indispensable tools in modern chemical research. For this compound, advanced theoretical methods can provide deep insights into its structure, reactivity, and properties, guiding experimental efforts.

Density Functional Theory (DFT) is a powerful method for studying the electronic structure of molecules. researchgate.net DFT calculations can be used to predict various properties of this compound, such as its molecular geometry, vibrational frequencies, and electronic transitions. nih.gov This information is invaluable for interpreting experimental data and understanding the molecule's fundamental behavior.

Furthermore, theoretical models can be used to investigate the mechanisms of chemical reactions involving this compound. researchgate.net By calculating the energies of transition states and intermediates, researchers can gain a detailed understanding of reaction pathways, which can aid in the design of more efficient synthetic routes and novel chemical transformations. york.ac.uk

Molecular electrostatic potential (MEP) studies can identify the regions of a molecule that are most susceptible to electrophilic and nucleophilic attack, providing insights into its reactivity. researchgate.net In the context of materials science, computational modeling can be used to predict how this compound molecules will interact with each other and with other molecules to form supramolecular assemblies or polymeric materials. This predictive capability can accelerate the discovery of new materials with desired properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。